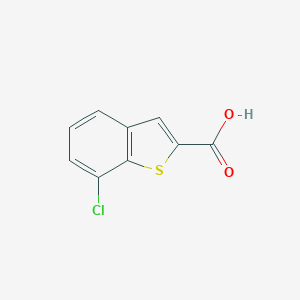

7-Chloro-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzo[b]thiophene, it serves as a crucial scaffold and building block for the synthesis of a wide array of pharmacologically active molecules. The benzo[b]thiophene nucleus is a privileged structure, known to exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of this compound, featuring a chlorine atom on the benzene ring and a carboxylic acid group on the thiophene ring, provides distinct electronic properties and functional handles for further chemical modification, making it a valuable intermediate in the design of novel therapeutics.

This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted heterocyclic system like this compound requires a robust strategy that controls regioselectivity. The most logical and widely adopted approach involves the construction of the thiophene ring onto a pre-functionalized benzene precursor.

A primary retrosynthetic disconnection breaks the C-S and C2-C3 bonds, leading back to a substituted benzaldehyde and a sulfur-containing C2 synthon, typically ethyl thioglycolate. This approach is advantageous as it directly establishes the carboxylic acid functionality (as an ester) at the 2-position. To achieve the desired 7-chloro substitution, the logical starting material is 2,3-dichlorobenzaldehyde. The ortho-chloro group serves as a leaving group in a nucleophilic aromatic substitution reaction with the thioglycolate, followed by an intramolecular condensation to form the thiophene ring.

Primary Synthesis Pathway: From 2,3-Dichlorobenzaldehyde

This pathway is a robust and common method for synthesizing substituted benzo[b]thiophene-2-carboxylates. It proceeds in two main steps: a base-mediated condensation and cyclization to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 7-chloro-1-benzothiophene-2-carboxylate

The core of this synthesis is the reaction between 2,3-dichlorobenzaldehyde and ethyl thioglycolate in the presence of a suitable base.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of ethyl thioglycolate by a base (e.g., potassium carbonate) to form a thiolate anion. This potent nucleophile then attacks the aromatic ring of 2,3-dichlorobenzaldehyde, displacing the chlorine atom at the 2-position via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing aldehyde group activates the ring towards this attack. Following the substitution, the intermediate undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the thioglycolate moiety, creating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzo[b]thiophene ring system. This general strategy is adapted from established procedures for synthesizing substituted benzothiophenes from 2-fluorobenzaldehydes[1].

Caption: Workflow for the synthesis of the ester intermediate.

Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add 2,3-dichlorobenzaldehyde (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) to the flask.

-

Thiol Addition: While stirring under a nitrogen atmosphere, add ethyl thioglycolate (1.2 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure ethyl 7-chloro-1-benzothiophene-2-carboxylate[1].

Step 2: Hydrolysis to this compound

The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester into the desired carboxylic acid.

Causality and Mechanistic Insight: This reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylate and the conjugate acid of the leaving group (ethanol) drives the reaction to completion. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product, which typically precipitates from the aqueous solution[1].

Caption: Workflow for the hydrolysis of the ester to the final acid.

Experimental Protocol:

-

Setup: Dissolve the ethyl 7-chloro-1-benzothiophene-2-carboxylate (1.0 eq.) from Step 1 in ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 3N solution) to the flask.

-

Reaction: Stir the solution at room temperature overnight or gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Solvent Removal: Concentrate the mixture under vacuum to remove the ethanol.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound[1].

Alternative Pathway: From 2-Chlorothiophenol

An alternative route involves the S-alkylation of 2-chlorothiophenol followed by an acid-catalyzed intramolecular cyclization. While this method is effective for producing the benzothiophene core, installing the 2-carboxylic acid group requires a specific alkylating agent, such as ethyl bromopyruvate or a similar synthon.

A related synthesis for 7-Chloro-3-methylbenzo[b]thiophene has been demonstrated starting from 2-chlorothiophenol and chloroacetone, with the cyclization being promoted by polyphosphoric acid (PPA)[2]. Adapting this for the target molecule would involve:

-

S-alkylation: Reaction of 2-chlorothiophenol with ethyl bromoacetate or a related C2 electrophile.

-

Cyclization: Intramolecular Friedel-Crafts-type acylation catalyzed by a strong acid like PPA to form the thiophene ring.

-

Hydrolysis: Saponification of the resulting ester to the carboxylic acid.

This route is generally less direct for the 2-carboxylic acid derivative compared to the dichlorobenzaldehyde method but remains a viable alternative depending on precursor availability.

Data Summary

The following table summarizes typical reaction parameters for the primary synthesis pathway. Yields are estimates based on related transformations and may vary.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | 2,3-Dichlorobenzaldehyde | Ethyl thioglycolate, K₂CO₃ | DMF | 60-90°C | 2-4 h | 75-90% |

| 2 | Ethyl 7-chloro-1-benzothiophene-2-carboxylate | NaOH, HCl | EtOH/H₂O | RT | 12-16 h | 85-95% |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with 2,3-dichlorobenzaldehyde. This pathway offers high yields, operational simplicity, and excellent regiochemical control. The resulting carboxylic acid is a versatile intermediate, primed for further functionalization in the development of complex molecular architectures for pharmaceutical applications. The protocols described herein provide a robust and validated framework for the laboratory-scale production of this important heterocyclic building block.

References

A Technical Guide to 7-Chloro-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Application

Executive Summary: 7-Chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a modulating chloro-group, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, synthesis protocols, and proven applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a range of clinically successful drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole.[2] The scaffold's planarity, lipophilicity, and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.[1][3]

The introduction of a carboxylic acid at the 2-position and a chlorine atom at the 7-position of the benzothiophene core creates this compound (CAS No: 90407-16-2).[4][5] This specific substitution pattern is critical:

-

Carboxylic Acid Group: Serves as a key interaction point (hydrogen bond donor/acceptor, salt bridge formation) and a synthetic handle for amide coupling and other derivatizations.[6] Its acidity is a crucial determinant of the molecule's pharmacokinetic profile.[7]

-

7-Chloro Group: Modulates the electronic properties of the entire ring system, influencing acidity (pKa), reactivity, and lipophilicity (LogP). This halogen substitution can enhance binding affinity to target proteins and improve metabolic stability, a common strategy in drug design.

This guide will dissect the key attributes of this molecule, providing the foundational knowledge necessary for its effective use in research and development.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90407-16-2 | [4][8][9] |

| Molecular Formula | C₉H₅ClO₂S | [5][9][10] |

| Molecular Weight | 212.65 g/mol | [4][9][10] |

| Appearance | White to off-white powder/solid | [10] |

| Melting Point | 289-291 °C | [4][10] |

| Boiling Point | 408.6 ± 25.0 °C (Predicted at 760 mmHg) | [4] |

| pKa | ~3.5 - 4.5 (Estimated) | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.[1] |

Expert Insights:

-

The high melting point of 289-291 °C suggests a stable, well-ordered crystalline lattice structure, which is beneficial for purification and handling.[4][10]

Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized or purchased compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core. The exact chemical shifts and coupling constants would provide unambiguous confirmation of the 7-chloro substitution pattern. Spectral data for this specific isomer is available from chemical suppliers.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct carbon signals, including a characteristic signal for the carboxylic acid carbon (~160-170 ppm) and signals for the aromatic carbons, whose shifts are influenced by the sulfur and chlorine atoms.[13]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₉H₅ClO₂S, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the carbonyl C=O stretch (~1700 cm⁻¹).

Synthesis & Reactivity

The synthesis of substituted benzothiophene-2-carboxylic acids can be achieved through several established routes. A common and reliable method is the condensation of a substituted benzaldehyde with a thioglycolate ester, followed by saponification.[2]

A generalized workflow for synthesizing the target molecule is presented below.

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Microwave-Assisted Reaction: The use of microwave irradiation for the initial condensation dramatically reduces reaction times from many hours to mere minutes, a significant process improvement that enhances efficiency and throughput.[2]

-

Saponification: The hydrolysis of the intermediate methyl ester to the final carboxylic acid is a robust and high-yielding reaction, typically driven to completion with a strong base like sodium hydroxide.[2] The final product can then be precipitated by acidification and purified by recrystallization.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. Benzothiophene derivatives have demonstrated a wide array of biological activities.[1]

-

Antimicrobial Agents: The benzothiophene scaffold has been successfully incorporated into compounds targeting multidrug-resistant bacteria, such as Staphylococcus aureus (MRSA).[3][13] The carboxylic acid group can be converted to an acylhydrazone, a pharmacophore known for its antimicrobial properties.[13]

-

Enzyme Inhibitors: The rigid structure is ideal for designing inhibitors that fit into the active sites of enzymes. Derivatives have been investigated as kinase inhibitors and for their potential in treating metabolic diseases by activating receptors like PPAR.[2][14]

-

Anticancer and Anti-inflammatory Agents: Various substituted benzothiophenes have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents.[1]

The 7-chloro substituent is particularly valuable. It can act as a key interaction point within a protein binding pocket and often enhances the metabolic stability of the final drug candidate, preventing rapid degradation by liver enzymes and extending its duration of action.

Experimental Protocol: Purity Determination by RP-HPLC

To ensure the quality of this compound for subsequent use, its purity must be rigorously assessed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard method for this purpose.

Objective: To determine the purity of a sample of this compound by calculating the area percentage of the main peak.

Materials:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA)

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Protocol Workflow:

Caption: Workflow for purity analysis of this compound via RP-HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Degas the solution.

-

Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

-

-

Sample Preparation (Self-Validation):

-

Accurately weigh approximately 1.0 mg of the compound.

-

Dissolve in 1.0 mL of acetonitrile (or DMSO if solubility is an issue) to create a 1 mg/mL stock solution.

-

Causality: Using a precise concentration allows for quantitative analysis and comparison between batches. Acetonitrile is chosen as it is a strong, common solvent for RP-HPLC.

-

-

HPLC Instrument Setup:

-

Install a C18 column and equilibrate with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Set the UV detector to monitor at a wavelength of 254 nm, a common wavelength for aromatic compounds.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample solution.

-

Run a linear gradient elution profile. A typical starting point would be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration)

-

-

Trustworthiness: A gradient method ensures that impurities with a wide range of polarities will be eluted and separated from the main peak.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for innovation in drug discovery and materials science. Its robust physicochemical properties, confirmed by a clear spectroscopic signature, combined with its versatile reactivity, provide researchers with a reliable starting point for molecular design. By understanding the principles outlined in this guide, scientists can effectively harness the potential of this scaffold to develop next-generation therapeutics and functional materials.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 4. CAS#:90407-16-2 | this compound | Chemsrc [chemsrc.com]

- 5. This compound | CAS 90407-16-2 [matrix-fine-chemicals.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. 90407-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 90407-16-2 this compound, CasNo.90407-16-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. This compound(90407-16-2) 1H NMR [m.chemicalbook.com]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

Spectroscopic Fingerprint of 7-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

Disclaimer: A comprehensive, publicly accessible, and peer-reviewed source for the complete raw spectroscopic data of 7-Chloro-1-benzothiophene-2-carboxylic acid (CAS 90407-16-2) was not located during the literature search for this guide. The following sections provide a detailed analysis based on established spectroscopic principles and data from closely related structural analogs, such as other isomers of chlorobenzothiophene carboxylic acid. The presented data tables are therefore predictive and serve as an expert-guided reference for researchers working with this or similar molecules.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science.[1] Benzothiophene derivatives are known to exhibit a wide range of biological activities.[2] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides the definitive "fingerprint" for this purpose.

This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound. It is designed for researchers and drug development professionals, offering not just the data, but the underlying scientific rationale for experimental choices and spectral interpretation.

Molecular Profile

A foundational understanding begins with the basic physicochemical properties of the target molecule.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅ClO₂S | [3][4] |

| Molecular Weight | 212.66 g/mol | [3] |

| CAS Number | 90407-16-2 | [1][3][4] |

| Melting Point | 289-291 °C | [4] |

| Appearance | White to off-white powder | [5] (Analog) |

Integrated Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical progression. The sample is first subjected to non-destructive analyses (NMR, IR) to confirm the carbon-hydrogen framework and functional groups, followed by a destructive analysis (MS) to confirm molecular weight and fragmentation patterns.

References

- 1. This compound(90407-16-2) 1H NMR spectrum [chemicalbook.com]

- 2. 7-Hexadecene, (Z)- [webbook.nist.gov]

- 3. This compound | CAS 90407-16-2 [matrix-fine-chemicals.com]

- 4. CAS#:90407-16-2 | this compound | Chemsrc [chemsrc.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Chloro-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides a detailed exploration of the primary and alternative synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern these pathways.

Primary Synthetic Strategy: Construction of the Benzothiophene Core from a Substituted Benzene Precursor

The most direct and industrially scalable approach to this compound involves the strategic construction of the thiophene ring onto a pre-functionalized benzene nucleus. This methodology offers excellent control over the regiochemistry, ensuring the desired 7-chloro substitution pattern. The cornerstone of this approach is the use of a starting material that possesses the chloro-substituent ortho to a group that will ultimately become part of the thiophene ring.

A highly effective starting material for this strategy is 2,6-dichlorotoluene . This commercially available and cost-effective compound serves as a versatile precursor for the key intermediate, 2-chloro-6-mercaptobenzaldehyde .

Workflow for the Primary Synthetic Pathway

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-mercaptobenzaldehyde from 2,6-Dichlorotoluene

This transformation is a multi-step process that begins with the selective lithiation of 2,6-dichlorotoluene, followed by quenching with elemental sulfur to introduce the thiol group. Subsequent formylation yields the key aldehyde intermediate.

-

Materials:

-

2,6-Dichlorotoluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental sulfur

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Protocol:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Add elemental sulfur (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture back to -78 °C and add DMF (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-mercaptobenzaldehyde.

-

Causality Behind Experimental Choices: The use of n-butyllithium at low temperatures allows for regioselective lithiation at the less sterically hindered position ortho to one of the chlorine atoms. Quenching with sulfur introduces the thiol functionality. The subsequent formylation with DMF provides the necessary aldehyde group for the upcoming cyclization.

Step 2: Synthesis of Ethyl 7-Chloro-1-benzothiophene-2-carboxylate

This step involves the condensation of 2-chloro-6-mercaptobenzaldehyde with an α-haloester, followed by an intramolecular cyclization to form the benzothiophene ring system.

-

Materials:

-

2-Chloro-6-mercaptobenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of 2-chloro-6-mercaptobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 7-chloro-1-benzothiophene-2-carboxylate.

-

Step 3: Synthesis of this compound

The final step is a straightforward saponification of the ester to the desired carboxylic acid.

-

Materials:

-

Ethyl 7-Chloro-1-benzothiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Protocol:

-

Dissolve ethyl 7-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Alternative Synthetic Strategy: Modification of a Pre-formed Benzothiophene Ring

An alternative approach involves the synthesis of the 7-chlorobenzothiophene core, followed by the introduction of the carboxylic acid group at the 2-position. This can be advantageous if a suitable substituted benzothiophene is readily available.

Workflow for the Alternative Synthetic Pathway

Caption: Alternative synthetic route via a pre-formed benzothiophene.

Key Considerations for the Alternative Pathway

-

Synthesis of 7-Chloro-1-benzothiophene: A plausible starting material for this route is 2-chloro-6-methylthiophenol . This can be synthesized from 2-chloro-6-nitrotoluene through reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the thiol group. The subsequent cyclization to form 7-chloro-1-benzothiophene can be achieved by reaction with an α-haloacetaldehyde equivalent.

-

Carboxylation at the 2-Position: The introduction of the carboxylic acid group at the 2-position of the benzothiophene ring is a critical step.

-

Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group at the electron-rich 2-position. Subsequent oxidation of the resulting aldehyde yields the carboxylic acid.[1]

-

Lithiation followed by Carboxylation: Direct lithiation of 7-chloro-1-benzothiophene at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice), provides a direct route to the carboxylic acid.

-

Quantitative Data Summary

| Parameter | Primary Synthetic Pathway | Alternative Synthetic Pathway |

| Starting Material | 2,6-Dichlorotoluene | 2-Chloro-6-nitrotoluene |

| Key Reactions | Lithiation, Thiolation, Formylation, Cyclization, Hydrolysis | Reduction, Diazotization, Thiolation, Cyclization, Formylation, Oxidation |

| Overall Yield | Moderate to Good | Moderate |

| Scalability | Good | Moderate |

| Safety Concerns | Use of pyrophoric n-BuLi | Use of potentially hazardous diazonium intermediates |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway is contingent upon factors such as the availability and cost of starting materials, scalability requirements, and safety considerations. The primary synthetic strategy, commencing with 2,6-dichlorotoluene, offers a direct and robust approach with good control over regiochemistry. The alternative pathway, involving the functionalization of a pre-formed 7-chlorobenzothiophene ring, provides flexibility but may require additional steps for the synthesis of the initial heterocyclic core. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 7-Chloro-1-benzothiophene-2-carboxylic acid

This guide provides a detailed examination of a plausible and chemically sound reaction mechanism for the synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid, a significant heterocyclic scaffold in medicinal chemistry and drug development. The narrative is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzothiophene Core

The benzo[b]thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this compound makes it a valuable intermediate for creating more complex molecules, where the chloro and carboxylic acid groups serve as versatile handles for further chemical modification. Understanding its formation is crucial for the efficient and scalable synthesis of novel drug candidates.

This document outlines a robust, multi-step synthesis beginning from commercially available precursors, detailing the mechanistic underpinnings of each transformation. The proposed pathway involves an initial S-alkylation, followed by an intramolecular cyclization to construct the benzothiophene core, and concludes with the hydrolysis of an ester to yield the final carboxylic acid.

Proposed Synthetic Pathway and Reaction Mechanism

The formation of this compound can be efficiently achieved through a three-step sequence starting from 3-chlorothiophenol and ethyl bromopyruvate. This approach is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

The overall transformation is depicted below:

References

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 7-Chloro-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

The benzothiophene core, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this heterocyclic motif, underscoring its clinical significance.[2][4] Benzothiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[1]

This guide focuses on a specific, yet promising, member of this family: This compound . The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 2-position creates a unique electronic and steric profile, offering a valuable building block for probing structure-activity relationships (SAR) and developing novel therapeutic leads. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application, from designing reaction conditions to formulating it for biological assays. This compound is a white to off-white solid at room temperature.[5][6] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90407-16-2 | [5][7][8] |

| Molecular Formula | C₉H₅ClO₂S | [5][7][8] |

| Molecular Weight | 212.65 g/mol | [6][7][8] |

| Melting Point | 289-291 °C | [5][6] |

| Appearance | White to off-white solid | [6] |

| pKa (Predicted) | 3.27 ± 0.30 | [6] |

| Synonyms | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | [5][6] |

The high melting point suggests a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers, a common feature for carboxylic acids.[9]

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing the benzothiophene core, a robust and adaptable strategy is crucial for generating analogs for SAR studies.[10] A highly effective approach for synthesizing substituted 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with methyl thioglycolate.[11] Adapting this logic, a plausible and efficient pathway to this compound can be proposed, starting from a readily available precursor, 2,3-dichlorobenzaldehyde. This multi-step synthesis is designed for efficiency and amenability to scale-up.

Proposed Synthetic Workflow

Step-by-Step Experimental Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution to form Methyl 3-chloro-2-formylphenyl sulfide

-

To a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Causality: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group. Sodium thiomethoxide is a potent sulfur nucleophile that selectively displaces this activated chlorine over the one at the 3-position. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 2: Cyclization to form Methyl 7-chloro-1-benzothiophene-2-carboxylate

-

Dissolve the sulfide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. A base is required to deprotonate the carbon alpha to the aldehyde, forming an enolate.

-

After stirring for 30 minutes, add methyl bromoacetate (1.2 eq) dropwise.

-

Allow the mixture to stir at room temperature for 4-6 hours. This sequence facilitates an intramolecular condensation/cyclization reaction.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting ester via column chromatography.

-

Causality: This step is a variation of the Gewald aminothiophene synthesis, adapted for this substrate. The base generates a carbanion which then undergoes an intramolecular cyclization, displacing the remaining chlorine to form the thiophene ring. This is a classic and reliable method for constructing the benzothiophene scaffold.[12]

Step 3: Saponification to yield this compound

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH) (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with cold 1N HCl.

-

The desired carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the final product.

-

Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid. The use of excess NaOH and heat ensures the reaction goes to completion. The final product is insoluble in acidic water, allowing for simple isolation by precipitation and filtration.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Based on the structure and data from closely related analogs like 6-chlorobenzo[b]thiophene-2-carboxylic acid,[13] the expected spectroscopic data for the 7-chloro isomer can be predicted.

| Data Type | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~13.6 (bs, 1H, -COOH), δ ~8.2-8.3 (s, 1H, H3), δ ~7.9-8.0 (d, 1H, H4), δ ~7.5-7.6 (m, 2H, H5, H6) |

| ¹³C NMR (DMSO-d₆) | δ ~163-164 (C=O), δ ~140-143 (quaternary carbons of thiophene ring), δ ~122-135 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch), ~800-850 (C-Cl stretch) |

| Mass Spec (ESI-) | m/z 211/213 [M-H]⁻, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |

Note: Chemical shifts (δ) are in ppm. These are predicted values and should be confirmed experimentally. The availability of reference spectra is noted in the literature.[14]

Biological Activities and Therapeutic Potential

The true value of a molecule like this compound lies in its potential to modulate biological targets. While specific data for this isomer is limited in publicly available literature, a wealth of information on related compounds allows for strong, evidence-based hypotheses about its therapeutic utility.

Broad-Spectrum Pharmacological Profile

The benzothiophene scaffold is associated with a vast array of biological activities.[2][3] This suggests that this compound and its derivatives are prime candidates for screening in assays for:

-

Anti-inflammatory Activity: Many benzothiophene derivatives function as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][15]

-

Antimicrobial and Antifungal Activity: The scaffold is present in several antimicrobial agents, and novel derivatives are continually being explored for activity against multidrug-resistant pathogens.[13][16]

-

Anti-cancer Activity: Benzothiophenes have been shown to inhibit various kinases and interfere with cell cycle progression in cancer cell lines.[1]

Target-Specific Hypothesis: Inhibition of BDK

A highly compelling potential application stems from research on a closely related analog. The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) .[17]

-

Mechanism of Action: BDK is a mitochondrial enzyme that phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This complex is essential for the metabolism of branched-chain amino acids (BCAAs). Inhibition of BDK by compounds like BT2 leads to the dephosphorylation and activation of BCKDC, which in turn lowers elevated BCAA levels in the body.[17]

-

Therapeutic Relevance: Elevated BCAAs are implicated in metabolic diseases such as insulin resistance and maple syrup urine disease (MSUD). Therefore, BDK inhibitors are being actively pursued as a novel therapeutic strategy for these conditions.[17]

Given the structural similarity, it is highly probable that this compound also binds to the allosteric site on BDK, preventing its association with the BCKDC complex.

Protocol: In Vitro BDK Inhibition Assay

This protocol is designed as a self-validating system to quantify the inhibitory potential of this compound against BDK.

-

Reagents and Materials: Recombinant human BDK, recombinant BCKDC E1 subunit (the substrate), ATP (with [γ-³²P]-ATP for detection), test compound (dissolved in DMSO), known inhibitor (e.g., BT2) as a positive control, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂).

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

In a 96-well plate, add assay buffer, the BDK enzyme, and the test compound (or DMSO for the vehicle control).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the BCKDC E1 substrate and ATP/[γ-³²P]-ATP.

-

Allow the reaction to proceed for 30 minutes at 30 °C.

-

Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen and quantify the amount of ³²P incorporated into the BCKDC E1 subunit using a phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Self-Validation: The inclusion of both a vehicle control (0% inhibition) and a positive control with a known IC₅₀ ensures the assay is performing as expected. A Z'-factor calculation can be used to assess the quality and robustness of the assay.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategically designed molecule positioned at the intersection of established pharmacological relevance and untapped therapeutic potential. Its synthesis is achievable through robust, well-understood chemical transformations. Based on compelling data from structurally related analogs, this compound is a prime candidate for investigation as a modulator of critical cellular pathways, particularly as an allosteric inhibitor of BDK for the treatment of metabolic disorders.

Future work should focus on:

-

Executing the proposed synthesis and confirming the structure via rigorous spectroscopic analysis.

-

Screening the compound in a panel of biological assays, starting with the BDK inhibition assay described.

-

Initiating a medicinal chemistry program to synthesize derivatives, exploring modifications at the carboxylic acid (e.g., esters, amides) and potentially other positions on the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational knowledge and actionable protocols for researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Benzothiophene [chemenu.com]

- 5. 90407-16-2 this compound, CasNo.90407-16-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. 90407-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS 90407-16-2 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiophene synthesis [organic-chemistry.org]

- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 12. US6797719B2 - Benzothiophenes, formulations containing same, and methods - Google Patents [patents.google.com]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(90407-16-2) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the vast landscape of heterocyclic chemistry, the benzothiophene scaffold holds a position of particular significance. This bicyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged structure" in both medicinal chemistry and materials science.[1][2] Its unique electronic properties, structural rigidity, and amenability to diverse functionalization have made it a cornerstone in the development of numerous pharmaceuticals and advanced organic materials.[3][4] This guide provides a comprehensive technical overview of the discovery and history of benzothiophene compounds, delving into their synthesis, key applications, and the scientific rationale behind their enduring utility.

Part 1: Discovery and Historical Development

The history of benzothiophene is intrinsically linked to the study of coal tar and petroleum distillates, where it was first identified as a naturally occurring sulfur-containing aromatic compound.[5] Initially considered an impurity, its unique chemical properties soon attracted the attention of organic chemists. Early research focused on its isolation and the elucidation of its structure, laying the groundwork for subsequent synthetic explorations. The development of systematic synthetic methods in the 20th century was a pivotal moment, transforming benzothiophene from a chemical curiosity into a versatile building block for a myriad of complex molecules.

Part 2: The Art of Synthesis: Key Methodologies

The construction of the benzothiophene core has been the subject of extensive research, leading to a variety of elegant and efficient synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern on the bicyclic ring system.

The Fiesselmann Thiophene Synthesis: A Classic Approach

One of the most notable methods for constructing substituted thiophenes, which can be extended to benzothiophenes, is the Fiesselmann synthesis. Developed by Hans Fiesselmann in the 1950s, this reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7]

Causality in Experimental Choice: The Fiesselmann synthesis is particularly valuable for its ability to introduce specific functionalities at the 2- and 3-positions of the thiophene ring. The use of a thioglycolic acid derivative provides the sulfur atom and the C2-carboxy group precursor, while the α,β-acetylenic ester dictates the substitution at the C4 and C5 positions, which can be part of a pre-existing benzene ring in the synthesis of benzothiophenes.

Experimental Protocol: Fiesselmann Synthesis of a Benzothiophene Precursor

-

Deprotonation: A solution of the chosen thioglycolic acid ester in a suitable solvent (e.g., ethanol) is treated with a base, such as sodium ethoxide, to generate the corresponding thiolate anion.

-

Michael Addition: The α,β-acetylenic ester is added to the reaction mixture. The thiolate undergoes a Michael-type addition to the triple bond, forming an enolate intermediate.

-

Intramolecular Cyclization: The enolate then attacks the ester carbonyl of the thioglycolate moiety in an intramolecular condensation reaction.

-

Tautomerization: The resulting intermediate tautomerizes to form the more stable 3-hydroxythiophene-2-carboxylate derivative.[6]

Diagram of the Fiesselmann Synthesis Mechanism:

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Gewald Aminothiophene Synthesis

Another powerful tool for the synthesis of highly functionalized thiophenes, which can be annulated to form benzothiophenes, is the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction proceeds to form a 2-aminothiophene derivative.

Intramolecular Cyclization Strategies

A common and versatile approach to benzothiophene synthesis involves the intramolecular cyclization of appropriately substituted aryl sulfides.[8] For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite catalyst.[8] Another route involves the cyclization of arylthioacetic acids in the presence of acetic anhydride to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated.[8]

Part 3: Benzothiophene in Medicinal Chemistry: A Scaffold for Bioactivity

The benzothiophene core is a key structural motif in a number of clinically significant drugs, demonstrating a wide range of pharmacological activities.[1][2][9][10] Its ability to act as a bioisostere for other aromatic systems, such as indole, and its capacity to engage in various non-covalent interactions with biological targets contribute to its success in drug design.[2]

Selective Estrogen Receptor Modulators (SERMs): The Case of Raloxifene

Raloxifene is a prominent example of a benzothiophene-based drug, used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11][12][13] It acts as a selective estrogen receptor modulator (SERM), exhibiting estrogenic effects on bone and anti-estrogenic effects on the uterus and breast tissue. The benzothiophene core of raloxifene mimics the steroid nucleus of estrogen, allowing it to bind to the estrogen receptor.[12]

Synthesis of Raloxifene: The synthesis of Raloxifene often involves a Friedel-Crafts acylation of a substituted benzothiophene as a key step.[11][13] For instance, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride.

Table 1: Key Benzothiophene-Containing Pharmaceuticals

| Drug Name | Therapeutic Class | Mechanism of Action |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Binds to estrogen receptors, producing estrogenic effects on bone and anti-estrogenic effects on breast and uterine tissue.[12] |

| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the enzyme 5-lipoxygenase, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators in asthma.[14][15][16][17][18] |

| Sertaconazole | Antifungal Agent | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. The benzothiophene ring also contributes to its antifungal activity.[19][20][21][22][23] |

Anti-inflammatory Action: Zileuton

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[18] By inhibiting this enzyme, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, making it a valuable therapeutic agent for the management of asthma.[14][15][16][17] The benzothiophene moiety in Zileuton is a critical part of the pharmacophore responsible for its inhibitory activity.[18]

Signaling Pathway of Zileuton's Action:

Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Antifungal Properties: Sertaconazole

Sertaconazole is a topical antifungal agent that contains a benzothiophene ring.[20] Its mechanism of action involves the inhibition of ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane.[19][21][22][23] The presence of the benzothiophene group enhances its lipophilicity and antifungal activity.[19]

Part 4: Benzothiophene in Materials Science: Building Blocks for Organic Electronics

Beyond its medicinal applications, the benzothiophene scaffold has proven to be a versatile building block in the field of materials science, particularly in the development of organic electronics.[4][24] Its rigid, planar structure and extended π-conjugation system are ideal for facilitating charge transport, a critical property for organic semiconductors.[25]

Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives, especially those based on the[14]benzothieno[3,2-b][14]benzothiophene (BTBT) core, have emerged as high-performance p-type organic semiconductors for OFETs.[26][27] These materials exhibit excellent thermal and chemical stability, along with high charge carrier mobilities. The ability to functionalize the BTBT core allows for the fine-tuning of its electronic properties and solid-state packing, which are crucial for device performance.[28]

Organic Light-Emitting Diodes (OLEDs) and Polymer Solar Cells (PSCs)

Benzothiophene-containing polymers have been successfully employed in the fabrication of OLEDs and PSCs.[25][29][30] In OLEDs, they can function as host materials, emitters, or charge-transporting layers due to their high thermal stability and tunable emission spectra.[25] In PSCs, benzothiophene-based polymers can act as the donor material in the active layer, contributing to efficient light absorption and charge separation.[29][30] The synthesis of polymers incorporating benzothiophene units, such as poly(benzothiophene-alt-maleic anhydride), has opened up new avenues for creating functional materials with interesting photophysical properties.[31]

Workflow for Benzothiophene-Based Organic Electronic Device Fabrication:

Caption: General workflow for creating organic electronic devices.

Conclusion: A Future-Forward Scaffold

From its humble beginnings as a component of coal tar, benzothiophene has evolved into a cornerstone of modern chemistry. Its journey is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and function. For researchers in drug discovery and materials science, the benzothiophene scaffold continues to offer a fertile ground for exploration. Its proven track record in approved pharmaceuticals and high-performance organic electronics ensures that this enduring heterocyclic system will remain a focus of scientific inquiry for years to come, promising new breakthroughs in medicine and technology.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzothiophene - Wikipedia [en.wikipedia.org]

- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 7. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. heteroletters.org [heteroletters.org]

- 14. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 15. youtube.com [youtube.com]

- 16. Articles [globalrx.com]

- 17. nbinno.com [nbinno.com]

- 18. Zileuton - Wikipedia [en.wikipedia.org]

- 19. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 20. Sertaconazole - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 22. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 23. What is Sertaconazole Nitrate used for? [synapse.patsnap.com]

- 24. nbinno.com [nbinno.com]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. The isomerization effect of a benzothiophene-substituted benzodithiophene-based donor polymer on the blend morphology and photovoltaic performance of all-polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 30. Benzotrithiophene and benzodithiophene-based polymers for efficient polymer solar cells with high open-circuit voltage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

HPLC analysis of 7-Chloro-1-benzothiophene-2-carboxylic acid

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 7-Chloro-1-benzothiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is essential for quality control and process monitoring. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol grounded in chromatographic theory and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The causality behind critical experimental choices, such as mobile phase pH and column chemistry, is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Analyte Profile

This compound is a heterocyclic compound featuring a benzothiophene core, a structure significant in medicinal chemistry.[5][6] Its derivatives are explored for a wide range of biological activities.[5][6] Given its role as a synthetic building block, a reliable analytical method is paramount for ensuring the purity and consistency of starting materials and intermediates.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This guide focuses on an RP-HPLC method, which is ideally suited for separating moderately polar aromatic compounds like the target analyte.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is the foundation of logical method development.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₉H₅ClO₂S | [7][8][9][10] |

| Molecular Weight | 212.65 g/mol | [7][9] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 289-291 °C | [7][8] |

| Predicted pKa | 3.27 ± 0.30 | [8] |

| CAS Number | 90407-16-2 | [7][8][10][11] |

The most critical parameter for RP-HPLC method development is the pKa . With a pKa of approximately 3.27, the analyte is an acid. To achieve consistent retention and good peak shape on a reversed-phase column, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least one to two units below the pKa.

HPLC Method Development and Rationale

The choices of column, mobile phase, and detection parameters are causally linked to the analyte's physicochemical properties.

Logical Flow of Method Development

The following diagram illustrates the decision-making process for developing this analytical method.

Caption: Method development logic for the target analyte.

-

Column Selection : A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography and is an excellent choice for retaining moderately polar aromatic compounds. Its hydrophobic stationary phase interacts effectively with the benzothiophene ring system. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

-

Mobile Phase Composition :

-

Aqueous Component : To maintain a pH well below the analyte's pKa of 3.27, the aqueous portion of the mobile phase is acidified. A 0.1% solution of phosphoric acid or formic acid in high-purity water is effective. Phosphoric acid provides a stable pH around 2.1, ensuring the analyte is in its non-ionized form (R-COOH), which is more hydrophobic and better retained. Formic acid is a suitable alternative, especially if the method is to be adapted for mass spectrometry (MS) detection.[12]

-

Organic Modifier : Acetonitrile (ACN) is selected as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths compared to methanol.[13]

-

Elution Mode : An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness, which is ideal for routine quality control analysis of a single analyte. The ratio of acetonitrile to acidified water is optimized to achieve a retention time between 3 and 10 minutes, ensuring a reasonable analysis time without compromising resolution from the solvent front.

-

-

Detection : The conjugated aromatic system of the benzothiophene ring acts as a strong chromophore. UV-Vis detection is therefore highly suitable. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For many benzothiophene derivatives, this is typically in the 250-300 nm range.

Experimental Protocol

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3 or equivalent)[13] |

| Reagents | Acetonitrile (HPLC Grade), High-Purity Water (e.g., Milli-Q), Phosphoric Acid (85%, ACS Grade) |

| Analyte Standard | This compound (Purity ≥95%)[7] |

| Glassware | Class A volumetric flasks, autosampler vials with inserts |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 296 nm (Verify λmax experimentally)[14] |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase (1 L) : Carefully add 1.0 mL of 85% phosphoric acid to 399 mL of high-purity water in a 1 L media bottle. Add 600 mL of acetonitrile. Mix thoroughly and degas by sonication or vacuum filtration.

-

Diluent : Prepare a mixture of Acetonitrile : Water (50:50, v/v). This composition ensures solubility while being compatible with the mobile phase.

-

Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.

Sample Preparation

Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration into the validated linear range of the method.

Method Validation Protocol (per ICH Q2(R2))

A validated analytical procedure ensures its suitability for the intended purpose.[1][3][4] The following protocol outlines the key validation parameters.

Overall HPLC Analysis & Validation Workflow

Caption: General workflow for HPLC analysis and validation.

4.1. System Suitability Before any sample analysis, the suitability of the chromatographic system must be verified.[15] This is done by making five replicate injections of the Working Standard Solution (100 µg/mL).

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

4.2. Specificity Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte. If analyzing the analyte in a complex matrix, inject a placebo/matrix blank to confirm specificity.

4.3. Linearity and Range Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the nominal working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[15] Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

4.4. Accuracy (% Recovery) Accuracy is determined by analyzing samples with known amounts of the analyte (e.g., spiked placebo or standard addition). Analyze at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

4.5. Precision

-

Repeatability (Intra-day Precision) : Analyze six separate preparations of the sample at 100% of the target concentration on the same day. The %RSD of the results should be ≤ 2.0%.

-

Intermediate Precision (Inter-day Ruggedness) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of a diluted standard.

-

LOD : S/N ratio of 3:1

-

LOQ : S/N ratio of 10:1 The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

4.7. Robustness Intentionally make small variations to the method parameters to assess its reliability. Examples include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase Composition (e.g., Acetonitrile ± 2%) The system suitability parameters should remain within the acceptance criteria for all variations.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Broad or Tailing Peaks | Mobile phase pH too high; column contamination or degradation. | Ensure mobile phase pH is < 3.0; flush column with a strong solvent; replace column if necessary. |

| Shifting Retention Times | Inconsistent mobile phase preparation; pump malfunction; column temperature fluctuation. | Prepare fresh mobile phase carefully; prime pump and check for leaks; ensure column oven is stable. |

| Low Peak Area/Response | Incorrect standard/sample concentration; injection error; detector lamp failing. | Re-prepare solutions; check autosampler for air bubbles; check lamp energy/hours. |

| High Backpressure | Blockage in the system (e.g., frit, guard column, column). | Reverse-flush the column (disconnect from detector); replace in-line filters or guard column. |

References

- 1. actascientific.com [actascientific.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:90407-16-2 | this compound | Chemsrc [chemsrc.com]

- 8. 90407-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. rdchemicals.com [rdchemicals.com]

- 10. 90407-16-2 this compound, CasNo.90407-16-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 11. This compound | CAS 90407-16-2 [matrix-fine-chemicals.com]

- 12. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. scribd.com [scribd.com]

Application Notes and Protocols: Derivatization of 7-Chloro-1-benzothiophene-2-carboxylic acid for Bioassays

Introduction: Unlocking the Therapeutic Potential of the Benzothiophene Scaffold